molecular formula C8H8Cl3Si B14304856 CID 69214852

CID 69214852

Cat. No.: B14304856
M. Wt: 238.6 g/mol
InChI Key: HUXORIKHMGQCIX-UHFFFAOYSA-N
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Description

To address this gap, the following sections will outline a general framework for comparing chemical compounds, drawing on methodologies from the evidence to demonstrate how such analyses are typically structured.

Properties

Molecular Formula

C8H8Cl3Si

Molecular Weight

238.6 g/mol

InChI

InChI=1S/C8H8Cl3Si/c9-5-7-1-3-8(4-2-7)6-12(10)11/h1-4H,5-6H2

InChI Key

HUXORIKHMGQCIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Si](Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro{[4-(chloromethyl)phenyl]methyl}silane can be synthesized through several methods. One common route involves the reaction of 4-(chloromethyl)benzyl chloride with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods

In an industrial setting, the production of Dichloro{[4-(chloromethyl)phenyl]methyl}silane often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in specialized reactors that maintain strict control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro{[4-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding hydrosilane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in the presence of water or moisture, often requiring no additional reagents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted silanes.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Reduction: The main product is the hydrosilane derivative.

Scientific Research Applications

Dichloro{[4-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: The compound is utilized in the modification of biomolecules to introduce silicon-containing functional groups.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The reactivity of Dichloro{[4-(chloromethyl)phenyl]methyl}silane is primarily due to the presence of silicon-chlorine bonds, which are susceptible to nucleophilic attack. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the silicon atom more electrophilic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach, supported by data from analogous studies:

2.1 Structural and Functional Similarity

Compound comparisons often begin with structural analysis. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) were compared via 2D/3D structural overlays to identify shared steroid backbones and functional group orientations.
  • Betulin-derived inhibitors (CIDs 72326, 64971) were evaluated for triterpenoid core modifications affecting substrate binding.

Hypothetical Application to CID 69214852:
A similar analysis would involve:

  • 2D/3D structural alignment using tools like PubChem’s Structure Search.
  • Identification of key functional groups (e.g., carboxylates, hydroxyls) influencing reactivity or bioactivity.
2.2 Physicochemical Properties

–19 highlight properties such as solubility, logP, and bioavailability. For instance:

  • CAS 53052-06-5 (CID 658727): Solubility in ethanol (86.7 mg/mL), logP (1.83), and BBB permeability were critical for assessing drug-likeness.
  • CAS 7312-10-9 (CID 737737): High GI absorption and CYP1A2 inhibition informed its pharmacokinetic profile.

Hypothetical Table for this compound:

Property This compound (Hypothetical) Similar Compound (e.g., CID 737737)
Molecular Weight 257.10 g/mol
LogP 0.03 (Consensus)
Solubility (Water) 28.9 mg/mL
CYP Inhibition CYP1A2

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